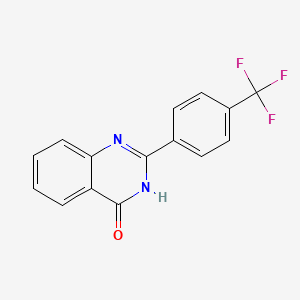

2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE

Übersicht

Beschreibung

2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure with a trifluoromethyl group attached to the phenyl ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One efficient strategy for the preparation of 2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE involves a three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines using a heterogeneous activated carbon fiber-supported palladium catalyst . This method offers high efficiency and allows for the recycling of the catalyst with good stability and slightly decreased catalytic reactivity .

Industrial Production Methods

The industrial production of this compound typically involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. The use of heterogeneous catalysts, such as palladium supported on activated carbon fibers, is preferred due to their reusability and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazolinone core, leading to different functionalized derivatives.

Substitution: The trifluoromethyl group and other substituents on the phenyl ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions are typically functionalized quinazolinone derivatives with potential biological activities. These derivatives can be further explored for their therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that quinazoline derivatives, including 2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one, exhibit significant anticancer properties. A study highlighted its ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

1.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies revealed its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances the lipophilicity and bioactivity of the molecule .

1.3 Enzyme Inhibition

Another notable application is its role as an enzyme inhibitor. It has been studied for its inhibitory effects on certain kinases involved in cancer progression. For instance, it was found to inhibit the activity of the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy .

Materials Science

2.1 Fluorescent Dyes

The unique chemical structure of this compound allows it to be utilized as a fluorescent dye in various applications. Its fluorescence properties have been exploited in bioimaging and as a tracer in biological assays .

2.2 Polymer Additives

In materials science, this compound has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved performance characteristics, making it suitable for high-performance applications .

Agricultural Chemistry

3.1 Pesticide Development

The compound's potential as a pesticide has been explored due to its biological activity against pests and pathogens affecting crops. Preliminary studies suggest that it can act as a fungicide, providing an alternative to traditional chemical pesticides while minimizing environmental impact .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4(3H)-Quinazolinone: A frequently encountered heterocycle with broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities.

N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxyquinazoline: Another quinazoline derivative with multiplex inhibitory properties.

Uniqueness

2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development .

Biologische Aktivität

2-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.25 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of quinazolin-4(3H)-one derivatives, including this compound, as inhibitors of various tyrosine kinases, which are crucial in cancer progression.

Inhibitory Effects on Tyrosine Kinases

A study evaluating a series of quinazolin-4(3H)-one derivatives demonstrated significant inhibitory activity against several key tyrosine kinases:

- Cyclin-dependent kinase 2 (CDK2) : Compounds exhibited IC50 values ranging from 0.173 to 0.177 µM, comparable to imatinib (IC50 = 0.131 µM).

- HER2 : Notable activity was observed with IC50 values around 0.079 µM, similar to lapatinib.

- EGFR : Compounds showed IC50 values between 0.097 and 0.181 µM, indicating potential as EGFR inhibitors.

- VEGFR2 : While less effective against VEGFR2, some derivatives still displayed promising activity compared to sorafenib .

The mechanism by which this compound exerts its anticancer effects involves:

- ATP Competitive Inhibition : The compound acts as an ATP competitive type-I inhibitor against EGFR and a non-competitive type-II inhibitor against CDK2.

- Molecular Docking Studies : These studies suggest that the binding affinity of quinazolinone derivatives is influenced by their structural modifications, particularly at the aniline moiety .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is significantly influenced by their substituents. Key findings include:

- Electron-Withdrawing Groups : The presence of trifluoromethyl groups enhances inhibitory potency against kinases.

- Positioning of Substituents : Substituents at the C-6 and C-7 positions can improve binding interactions within the enzyme active sites .

Antioxidant Properties

In addition to anticancer activity, some studies have explored the antioxidant properties of related quinazoline compounds. These properties are often evaluated using assays such as ABTS and DPPH, indicating that certain substitutions can enhance antioxidant capacity .

Case Studies

- Cytotoxicity Against MCF-7 Cells : A derivative exhibited significant cytotoxic effects on human breast adenocarcinoma cells (MCF-7), supporting its potential as an anticancer agent.

- Comparative Analysis with Established Drugs : The effectiveness of quinazoline derivatives was benchmarked against known inhibitors like erlotinib and lapatinib, demonstrating comparable or superior efficacy in some cases .

Eigenschaften

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O/c16-15(17,18)10-7-5-9(6-8-10)13-19-12-4-2-1-3-11(12)14(21)20-13/h1-8H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKQRMBPLLMJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568961 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83800-83-3 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.